3-Methylbutyl acetate - 13C2
Description
Theoretical Foundations of Stable Isotope Probing (SIP) and Metabolic Flux Analysis (MFA) Methodologies
Two powerful methodologies that leverage isotopic tracers are Stable Isotope Probing (SIP) and Metabolic Flux Analysis (MFA).
Stable Isotope Probing (SIP) is a technique used to identify which microorganisms in a complex community are actively consuming a specific substrate. wikipedia.orgnih.govresearchgate.net In a typical SIP experiment, a substrate enriched with a heavy stable isotope, such as ¹³C, is introduced into an environment. wikipedia.orgitrcweb.org Organisms that metabolize this substrate will incorporate the heavy isotope into their cellular components, including DNA, RNA, and proteins. nih.govitrcweb.org By separating these labeled biomolecules based on their increased density, researchers can identify the specific organisms responsible for the substrate's degradation. wikipedia.orgnih.gov
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.comwikipedia.org This technique involves introducing an isotopically labeled substrate, like a ¹³C-labeled sugar, into a cell culture. nih.govresearchgate.net As the cells metabolize the labeled substrate, the isotopic label is distributed throughout the metabolic network. nih.gov By measuring the isotopic labeling patterns in various metabolites, researchers can calculate the flux, or rate, of each reaction in the network. nih.govcreative-proteomics.comwikipedia.org This provides a detailed understanding of cellular metabolism and how it responds to genetic or environmental changes. nih.govresearchgate.net
Overview of 3-Methylbutyl Acetate (B1210297) as a Model Volatile Ester in Biosynthesis and Degradation Studies
3-Methylbutyl acetate, commonly known as isoamyl acetate or banana oil, is a volatile ester that plays a significant role in the flavor and aroma of many fruits, including bananas and apples. researchgate.netresearchgate.netbiorxiv.org Its characteristic fruity scent makes it a key compound in the study of flavor biosynthesis. The formation of 3-methylbutyl acetate in fruits is a complex process involving the esterification of 3-methylbutanol, which is derived from the amino acid leucine (B10760876). biorxiv.org
The study of its biosynthesis and degradation is crucial for understanding fruit ripening and for the food and beverage industry, where controlling flavor profiles is essential. researchgate.netresearchgate.net Research has shown that the production of 3-methylbutyl acetate is tightly regulated during fruit ripening, often coinciding with peaks in ethylene (B1197577) production. researchgate.net Furthermore, its degradation can be influenced by various factors, including pH and the presence of other compounds. researchgate.net
Rationale for the Specificity and Utility of 3-Methylbutyl Acetate - 13C2 as a Research Tool
The use of isotopically labeled 3-methylbutyl acetate, specifically with two carbon-13 atoms (¹³C₂), provides a powerful tool for detailed metabolic and mechanistic studies. The specific placement of the ¹³C labels allows researchers to trace the origin and fate of the acetyl group and parts of the isoamyl group independently during biochemical reactions.
The primary utility of 3-Methylbutyl Acetate-¹³C₂ lies in its application as an internal standard for mass spectrometry and as a probe in NMR spectroscopy. chemrxiv.org In mass spectrometry, the known mass difference between the labeled and unlabeled compound allows for precise quantification. thermofisher.com In NMR, the ¹³C label provides a distinct signal that can be used to follow the molecule's transformation. chemrxiv.org The synthesis of such labeled esters can be achieved through various methods, including Fischer esterification using labeled precursors or more advanced palladium-catalyzed reactions. d-nb.infothermofisher.comacs.org
Scope and Academic Significance of Research Investigations Utilizing this compound
Research utilizing 3-Methylbutyl Acetate-¹³C₂ spans various disciplines, from fundamental studies of enzyme mechanisms to applied research in food science and environmental science. In biochemistry, it can be used to investigate the substrate specificity and kinetics of esterases, the enzymes responsible for both the synthesis and degradation of esters.
In food science, it helps in understanding and optimizing fermentation processes in beverages like beer, where esters are key flavor components. researchgate.net By tracing the incorporation of the ¹³C label, researchers can identify the metabolic pathways leading to ester formation and how they are affected by different yeast strains or fermentation conditions. The academic significance of these investigations lies in providing a deeper, molecular-level understanding of complex biological and chemical processes.
Research Findings and Data
The following tables summarize key data related to the properties and synthesis of 3-Methylbutyl Acetate and the application of isotopic labeling in research.
Physical and Chemical Properties of 3-Methylbutyl Acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H14O2 | nih.gov |
| Molecular Weight | 130.18 g/mol | nih.gov |
| Boiling Point | 142 °C | nih.gov |
| Vapor Pressure | 5.6 mm Hg at 25 °C | nih.gov |
| Solubility in Water | Soluble in 400 parts water | nih.gov |
Optimized Conditions for the Synthesis of Isoamyl Acetate
| Parameter | Optimal Value | Source |
|---|---|---|
| Molar ratio of alcohol:acetic acid | 1:3.7 | nih.govwhiterose.ac.uk |
| Catalyst loading (ball-milled seashells) | 15.7 mg | nih.govwhiterose.ac.uk |
| Reaction Temperature | 98 °C | nih.govwhiterose.ac.uk |
| Reaction Time | 219 min | nih.govwhiterose.ac.uk |
| Yield | 91% | nih.govwhiterose.ac.uk |
Properties
CAS No. |
1335402-13-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
132.17 |
Purity |
95% min. |
Synonyms |
3-Methylbutyl acetate - 13C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Site Specific 13c Labeling of 3 Methylbutyl Acetate
Precursor Selection and Chemical Synthesis Strategies for [X,Y-¹³C₂]-3-Methylbutyl Acetate (B1210297)
The synthesis of doubly ¹³C-labeled 3-methylbutyl acetate can be approached from two primary strategic directions: labeling the acetate moiety or labeling the alcohol moiety. The choice of strategy depends on the desired final positions of the isotopic labels and the availability of starting materials.
Regioselective Isotope Incorporation via [1,2-¹³C₂]Acetic Acid Precursors
One of the most direct methods for synthesizing labeled 3-methylbutyl acetate is through the esterification of unlabeled 3-methylbutanol (isoamyl alcohol) with doubly labeled acetic acid. This approach places the two ¹³C atoms specifically in the acetyl group of the final ester.
The key precursor for this synthesis is [1,2-¹³C₂]acetic acid, a commercially available starting material with high isotopic enrichment. isotope.comsigmaaldrich.com The most common reaction for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water. scienceready.com.au
The reaction proceeds as follows: ¹³CH₃¹³COOH + (CH₃)₂CHCH₂CH₂OH ⇌ ¹³CH₃¹³COOCH₂CH₂CH(CH₃)₂ + H₂O
To drive the equilibrium towards the product side and maximize the yield of the ester, the reaction is typically performed under reflux conditions. hscprep.com.au The water produced during the reaction is often removed, for instance by using a dehydrating agent or a Dean-Stark apparatus, which shifts the equilibrium to favor ester formation. scienceready.com.auyoutube.com
Table 1: Key Parameters for Synthesis via [1,2-¹³C₂]Acetic Acid
| Parameter | Description |
|---|---|
| ¹³C Precursor | [1,2-¹³C₂]Acetic Acid |
| Unlabeled Reactant | 3-Methylbutanol (Isoamyl alcohol) |
| Reaction Type | Fischer-Speier Esterification |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Key Condition | Reflux to drive the reaction equilibrium |
Multistep Organic Synthesis Pathways for Labeled 3-Methylbutanol Moiety
An alternative strategy involves synthesizing the 3-methylbutanol portion of the molecule with the ¹³C labels already incorporated. This labeled alcohol is then reacted with an unlabeled acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the final ester. This method allows for the placement of ¹³C labels at any desired position within the five-carbon alcohol chain.
The synthesis of isotopically labeled 3-methylbutanol is a more complex, multistep process that requires building the carbon skeleton from smaller labeled precursors. A hypothetical pathway could start from a labeled two-carbon building block like [¹³C₂]ethyl bromide, which can be used to build the carbon chain through a series of organic reactions.
A potential synthetic route is outlined below:
Grignard Reagent Formation: Convert a labeled alkyl halide (e.g., [¹³C₂]ethyl bromide) into a Grignard reagent.
Coupling Reaction: React the Grignard reagent with a suitable carbonyl compound, such as isobutyraldehyde, to form the carbon skeleton of the desired alcohol.
Reduction/Finishing Steps: Subsequent reaction steps, potentially including reduction of a ketone intermediate, would yield the final labeled 3-methylbutanol.
Esterification: The resulting [X,Y-¹³C₂]-3-methylbutanol is then esterified using unlabeled acetic anhydride with a catalyst (e.g., pyridine) to produce the target molecule, [X,Y-¹³C₂]-3-Methylbutyl acetate.
This multistep approach offers versatility in label placement but requires more extensive synthetic work and purification of intermediates compared to the direct esterification of labeled acetic acid. nih.gov
Purification and Isotopic Purity Determination Methodologies
Following synthesis, a rigorous purification and analysis process is essential to isolate the desired labeled ester and verify its chemical and isotopic purity.
Chromatographic Techniques for Isomer Separation and Enrichment
The crude reaction mixture typically contains the desired ester, unreacted starting materials, the catalyst, and potential byproducts. Initial purification often involves a workup procedure, such as washing with a sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. youtube.comweebly.com
Further purification to achieve high chemical purity relies on chromatographic techniques.
Distillation: For liquid esters, fractional distillation is an effective method to separate the ester from less volatile impurities or more volatile starting alcohols. scienceready.com.auhscprep.com.au
Gas Chromatography (GC): Preparative GC is a powerful technique for separating volatile compounds like esters with high resolution, providing a very pure final product. nih.gov Analytical GC is used to assess the chemical purity of the final product.
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed to purify the ester, separating it from non-volatile impurities.
Table 2: Comparison of Purification Techniques
| Technique | Principle of Separation | Application for 3-Methylbutyl Acetate |
|---|---|---|
| Fractional Distillation | Difference in boiling points | Removal of unreacted alcohol and acid |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a mobile gas phase | High-resolution separation of volatile components, purity assessment |
| HPLC | Partitioning between a stationary phase and a liquid mobile phase | Purification from non-volatile impurities |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial workup to remove acid catalyst and water-soluble impurities |
Spectroscopic Validation of Isotopic Enrichment and Positional Specificity (e.g., ¹³C NMR)
Spectroscopic methods are indispensable for confirming the successful incorporation of ¹³C atoms at the correct positions and for quantifying the level of isotopic enrichment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct method for determining the position and enrichment of ¹³C labels. nih.gov The natural abundance of ¹³C is only about 1.1%, so in a labeled compound, the signals corresponding to the labeled carbon atoms are significantly enhanced. youtube.com The chemical shift of the signals confirms the location of the ¹³C atoms (e.g., in the carbonyl or methyl group of the acetate moiety), and the integration of these signals relative to an internal standard or signals from unlabeled carbons can be used to calculate the isotopic enrichment. researchgate.netfrontiersin.org
Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of the labels by showing the expected increase in the molecular weight of the compound. For 3-Methylbutyl acetate-¹³C₂, the molecular ion peak in the mass spectrum would be shifted by +2 mass units compared to the unlabeled compound. High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. unt.edu
Quality Control and Isotopic Abundance Verification
The final stage in producing labeled compounds is a thorough quality control (QC) process to certify the product's identity, purity, and isotopic abundance. This ensures the compound is suitable for its intended application, such as use as an internal standard in quantitative mass spectrometry. libios.frszabo-scandic.com
The QC process integrates the analytical techniques described previously into a final verification protocol:
Chemical Purity Assessment: A primary technique like Gas Chromatography with Flame Ionization Detection (GC-FID) is used to determine the chemical purity. The goal is typically a purity level of ≥98% or higher.
Identity Confirmation: The identity of the compound is confirmed by comparing its ¹H and ¹³C NMR spectra and its mass spectrum with those of an authentic, unlabeled reference standard.
Isotopic Enrichment Verification: ¹³C NMR spectroscopy is used to determine the percentage of molecules that contain the ¹³C labels at the specified positions. nih.gov
Positional Purity: High-field ¹³C NMR is used to confirm that the isotopic labels are located exclusively at the intended positions and not scrambled elsewhere in the molecule. researchgate.net
The final product is then accompanied by a Certificate of Analysis that details these quality control results, providing the end-user with critical information on the material's purity and isotopic labeling characteristics.
Applications of 3 Methylbutyl Acetate 13c2 in Mechanistic Elucidation Studies
Enzymatic Catalysis and Esterase Mechanism Investigations
Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. The use of isotopically labeled substrates like 3-Methylbutyl acetate (B1210297) - 13C2 is crucial for detailed investigations into their catalytic mechanisms. An enzyme that specifically hydrolyzes 3-methylbutyl acetate is isoamyl acetate esterase (EC 3.1.1.112), found in organisms like Saccharomyces cerevisiae. qmul.ac.uk
The hydrolysis of an ester can, in principle, occur via two distinct mechanisms: acyl-oxygen cleavage or alkyl-oxygen cleavage. The former involves the breaking of the bond between the carbonyl carbon and the ester oxygen, while the latter involves the cleavage of the bond between the ester oxygen and the alkyl carbon. For most esters, including 3-methylbutyl acetate, the acyl-oxygen cleavage pathway is predominant. ic.ac.uk
By using 3-Methylbutyl acetate - 13C2, where the label is on the two carbons of the acetyl group, scientists can definitively determine the point of cleavage. After the enzymatic reaction is complete, the products—3-methylbutanol and acetate—are analyzed, typically by mass spectrometry or NMR spectroscopy.
Acyl-Oxygen Cleavage: If the enzyme follows this pathway, the ¹³C₂ label will be found exclusively in the acetate product. The 3-methylbutanol product will contain no ¹³C label.
Alkyl-Oxygen Cleavage: In the much rarer event of alkyl-oxygen cleavage, the ¹³C₂-labeled acetyl group would remain attached to the oxygen, and the label would be found in the 3-methylbutanol product. ic.ac.uk
The analysis of the product distribution provides unambiguous evidence of the enzymatic mechanism.
| Cleavage Mechanism | Labeled Reactant | Expected Labeled Product | Expected Unlabeled Product | Analytical Confirmation |
| Acyl-Oxygen | 3-Methylbutyl [¹³C₂]acetate | [¹³C₂]Acetate | 3-Methylbutanol | Mass spectrometry shows the mass of acetate increased by 2 Da. |
| Alkyl-Oxygen | 3-Methylbutyl [¹³C₂]acetate | 3-Methylbutanol[¹³C₂-acetate] | (No free acetate produced) | Unlikely pathway; would result in a labeled alcohol derivative. |
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the ¹³C KIE is a sophisticated method used to probe the transition state of a reaction and identify the rate-limiting step. The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k₁₂) to the rate constant with the heavy isotope (k₁₃).
A primary ¹³C KIE (where k₁₂/k₁₃ > 1) is observed when a carbon-carbon or carbon-other atom bond to the labeled carbon is broken or formed in the rate-determining step. wikipedia.org In esterase-catalyzed hydrolysis, the reaction proceeds through a tetrahedral intermediate. The rate-limiting step could be the formation of this intermediate (nucleophilic attack) or its collapse (expulsion of the alcohol).
By comparing the hydrolysis rate of normal 3-methylbutyl acetate with that of this compound, the KIE can be calculated.
A significant KIE suggests that the bonding environment of the labeled carbonyl carbon is changing during the slowest step of the reaction. This would be consistent with either the formation or the breakdown of the tetrahedral intermediate being rate-limiting.
| Observed ¹³C KIE (k₁₂/k₁₃) | Interpretation | Implication for Esterase Mechanism |
| ~ 1.00 | No significant isotope effect. | The chemical transformation (bond breaking/forming) at the carbonyl carbon is not the rate-limiting step. A physical step like substrate binding or product release may be slower. |
| 1.02 - 1.05 | Small to moderate primary KIE. | The formation or collapse of the tetrahedral intermediate is at least partially rate-limiting. Bonding to the carbonyl carbon is changing in the transition state of the slowest step. nih.gov |
| > 1.05 | Large primary KIE. | Strong evidence that the cleavage of the C-O bond in the collapse of the tetrahedral intermediate is the single slowest step of the reaction. |
Non-Enzymatic Organic Reaction Mechanism Analysis
The principles of isotope tracing with this compound extend to non-enzymatic organic reactions, providing foundational evidence for reaction pathways in controlled chemical environments.
Esterification is the reaction that forms an ester, typically from a carboxylic acid and an alcohol. The use of this compound can be used to study the reverse reaction (hydrolysis), but more commonly, one would use ¹³C₂-labeled acetic acid and unlabeled 3-methyl-1-butanol to study the forward esterification process (Fischer esterification). thermofisher.comchegg.com The ¹³C₂ label allows for easy tracking of the acetyl group's incorporation into the final ester product, confirming the pathway.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. biofueljournal.com For example, this compound can be reacted with ethanol (B145695) in the presence of an acid or base catalyst. The reaction progress and mechanism can be followed by monitoring the appearance of the ¹³C₂ label in the new product, ethyl acetate. This confirms that the reaction proceeds via the transfer of the acetyl group from one alcohol to another, rather than an alternative pathway.
| Reaction Type | Labeled Reactant 1 | Unlabeled Reactant 2 | Catalyst | Expected Labeled Product | Mechanistic Insight |
| Esterification | [¹³C₂]Acetic Acid | 3-Methyl-1-butanol | H₂SO₄ | 3-Methylbutyl [¹³C₂]acetate | Traces the direct incorporation of the carboxylic acid into the ester. |
| Transesterification | 3-Methylbutyl [¹³C₂]acetate | Ethanol | NaOEt | Ethyl [¹³C₂]acetate | Confirms the transfer of the acyl (acetyl) group from the 3-methylbutyl moiety to the ethyl moiety. |
The hydrolysis of esters can be catalyzed by acid or promoted by base (saponification). While the general mechanisms are well-established, using this compound provides a practical method to confirm these pathways for this specific substrate under various conditions (e.g., different pH values, temperatures, or solvent systems).
In both acid- and base-catalyzed hydrolysis, the accepted mechanism is a nucleophilic acyl substitution, which proceeds through acyl-oxygen cleavage.
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.
Base-Promoted Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon.
In both scenarios, the ¹³C₂ label in the starting ester would be found exclusively in the resulting acetic acid or acetate salt. This confirms the integrity of the acetyl C-C bond and the location of bond cleavage at the acyl-oxygen position, ruling out alternative degradation pathways under the tested conditions.
| Hydrolysis Condition | Labeled Reactant | Expected Labeled Product | Expected Unlabeled Product | Confirmed Mechanism |
| Acidic (H₃O⁺) | 3-Methylbutyl [¹³C₂]acetate | [¹³C₂]Acetic Acid | 3-Methylbutanol | Nucleophilic Acyl Substitution (Acyl-Oxygen Cleavage) |
| Basic (OH⁻) | 3-Methylbutyl [¹³C₂]acetate | [¹³C₂]Acetate | 3-Methylbutanol | Nucleophilic Acyl Substitution (Acyl-Oxygen Cleavage) |
Utilization of 3 Methylbutyl Acetate 13c2 in Metabolic and Biosynthetic Pathway Tracing Non Human Systems
Microbial Metabolism and Fermentation Pathway Characterization
In microbiology, volatile esters like 3-methylbutyl acetate (B1210297) are crucial for the flavor and aroma profiles of fermented products such as beer and wine. The use of isotopically labeled compounds is essential for mapping the intricate metabolic networks that lead to their production.
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular reaction rates. springernature.com In the context of volatile ester production in organisms like the yeast Saccharomyces cerevisiae, 3-Methylbutyl acetate - 13C2 is not typically used as a starting substrate but rather as a target analyte to be measured after feeding the organism a simpler labeled precursor, such as [U-13C]glucose or [1,2-13C2]acetate. nih.gov
The experimental workflow involves cultivating the microbial culture in a medium where the primary carbon source is 13C-labeled. mdpi.com As the microorganisms metabolize the labeled substrate, the 13C atoms are incorporated into various intermediates and, ultimately, into final products like 3-methylbutyl acetate. By analyzing the specific patterns of 13C enrichment (isotopomer distribution) in proteinogenic amino acids and other metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the flow of carbon—or flux—through different pathways. springernature.comnih.gov
For example, feeding yeast [1,2-13C2]acetate would directly label the acetyl-CoA pool. nih.gov The subsequent detection of this compound would confirm the flux of this labeled acetyl-CoA into ester formation. This approach allows scientists to quantify the relative activity of competing metabolic pathways, such as the balance between the tricarboxylic acid (TCA) cycle, the glyoxylate (B1226380) cycle, and pathways for synthesizing ester precursors. mdpi.com This quantitative data is crucial for metabolic engineering efforts aimed at enhancing the production of desirable flavor compounds. nih.gov
| Metabolic Pathway | Flux (Relative Units) with [U-13C]glucose | Flux (Relative Units) with [1,2-13C2]acetate | Key Labeled Product |
|---|---|---|---|
| Glycolysis | 100 | 5 | Pyruvate-13C3 |
| Pentose Phosphate Pathway | 35 | <1 | Ribose-5-phosphate-13C5 |
| TCA Cycle | 60 | 90 | Citrate-13C2 |
| Ehrlich Pathway (to Isoamyl Alcohol) | 12 | 10 | Isoamyl alcohol-13C5 |
| Ester Synthesis (via Acetyl-CoA) | 8 | 15 | 3-Methylbutyl acetate-13C2 |
The biosynthesis of 3-methylbutyl acetate in yeast requires two primary precursors: isoamyl alcohol and acetyl-CoA. asbcnet.org Stable isotope tracing is the definitive method for confirming the metabolic origins of these precursors.
The alcohol moiety, isoamyl alcohol, is primarily derived from the catabolism of the amino acid L-leucine via the Ehrlich pathway. To trace this, yeast can be cultured in a medium containing [U-13C5]leucine. The incorporation of the five-carbon backbone of leucine (B10760876) into isoamyl alcohol, and subsequently into 3-methylbutyl acetate, can be tracked. The detection of 3-methylbutyl acetate with a five-carbon label on its alcohol portion would provide direct evidence of this pathway's activity.
The acetate moiety is derived from acetyl-CoA. By providing the yeast with [1,2-13C2]acetate or [U-13C]glucose, the acetyl-CoA pool becomes labeled. nih.gov The subsequent esterification reaction, catalyzed by alcohol acetyltransferases (AATs), combines the labeled acetyl-CoA with isoamyl alcohol. nih.govasbcnet.org Detecting this compound after feeding [1,2-13C2]acetate confirms that extracellular acetate can be activated to acetyl-CoA and used for ester synthesis. This technique helps differentiate the contributions of various carbon sources to the final ester product, providing critical insights for optimizing fermentation conditions to achieve desired flavor profiles. asbcnet.org
Plant Secondary Metabolism and Volatile Organic Compound (VOC) Biosynthesis
In plants, volatile esters are key components of the aroma of fruits and flowers, playing roles in attracting pollinators and seed dispersers. frontiersin.org Tracing the biosynthesis of these volatile organic compounds (VOCs) is fundamental to understanding plant secondary metabolism and the processes of ripening and senescence.
The characteristic "fruity" or "banana-like" aroma of many fruits is due to the presence of 3-methylbutyl acetate. The production of this ester often increases dramatically during the ripening process. To study the metabolic reprogramming that enables this, researchers can use stable isotope labeling. frontiersin.org
One powerful in vivo method is to expose a developing plant or fruit to an atmosphere containing 13CO2. Through photosynthesis, the plant fixes the labeled carbon, which is then distributed throughout its primary and secondary metabolic pathways. By harvesting the fruit at different ripening stages and analyzing the volatile compounds, scientists can track the incorporation of 13C into 3-methylbutyl acetate. This reveals the timeline of its biosynthesis and demonstrates the flow of carbon from primary photosynthetic products to specialized secondary metabolites.
Alternatively, specific labeled precursors, such as 13C-labeled leucine, can be infused into the fruit tissue. This allows for a more targeted investigation of the pathways leading from amino acids to the higher alcohols that serve as ester precursors. Observing the appearance of labeled 3-methylbutyl acetate over time provides a dynamic view of the metabolic fluxes associated with aroma development.
The final step in the biosynthesis of 3-methylbutyl acetate is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor, typically acetyl-CoA, to an alcohol acceptor, such as isoamyl alcohol.
The use of this compound as an analytical standard is critical in enzyme assays designed to characterize AAT activity. In a typical in vitro assay, a purified AAT enzyme is incubated with its putative substrates, one of which is isotopically labeled. For instance, the enzyme would be supplied with unlabeled isoamyl alcohol and [1,2-13C2]acetyl-CoA. The reaction mixture is then analyzed by GC-MS. The unambiguous detection of this compound confirms that the enzyme can indeed catalyze the formation of this specific ester.
This method allows for the determination of enzyme kinetics, substrate specificity, and inhibitory effects. By testing the enzyme's activity with a range of different alcohols and acyl-CoAs, researchers can build a comprehensive profile of its function. This information is vital for understanding how the specific blend of volatile esters that constitutes a fruit's unique aroma is generated and regulated at the enzymatic level. frontiersin.org
| Substrate Combination | Product Analyzed | Km (µM) | Vmax (pmol/mg protein/s) |
|---|---|---|---|
| Isoamyl alcohol + [1,2-13C2]acetyl-CoA | 3-Methylbutyl acetate-13C2 | 55 | 120 |
| Hexanol + [1,2-13C2]acetyl-CoA | Hexyl acetate-13C2 | 80 | 95 |
| Isoamyl alcohol + Unlabeled Acetyl-CoA | 3-Methylbutyl acetate | 54 | 122 |
| Ethanol (B145695) + [1,2-13C2]acetyl-CoA | Ethyl acetate-13C2 | 450 | 30 |
In Vitro and Ex Vivo Studies of Animal (Non-Human) Tissue Metabolism
While 3-methylbutyl acetate is primarily known as a plant and microbial product, its metabolic fate in animal systems is relevant for toxicology and the study of how dietary components are processed. In vitro and ex vivo studies using tissue preparations can elucidate the pathways involved in the metabolism of such xenobiotic compounds.
Labeled acetate is a well-established marker for astrocytic metabolism in brain tissue studies. researchgate.net Similarly, the metabolism of ethanol-derived acetate has been traced in the rat brain. nih.gov Following this principle, this compound can be used as a substrate to probe the activity of esterase enzymes in various non-human animal tissues. Carboxylesterases, which are abundant in the liver and olfactory epithelium, are known to hydrolyze esters into their constituent alcohol and carboxylic acid. researchgate.net
In a typical ex vivo experiment, tissue slices or homogenates from an animal model (e.g., rat liver) are incubated in a buffer containing this compound. Over time, samples of the incubation medium are collected and analyzed. The primary metabolic reaction expected is the hydrolysis of the ester, which would release [1,2-13C2]acetate and unlabeled isoamyl alcohol.
By quantifying the rate of disappearance of the parent compound and the rate of appearance of [1,2-13C2]acetate, researchers can determine the esterase activity of that specific tissue towards this substrate. This approach can be used to understand how flavor compounds ingested in the diet are cleared and metabolized, and to investigate potential tissue-specific differences in metabolic capacity. The labeled [1,2-13C2]acetate product could then be further traced as it enters central carbon metabolism, for example, by its incorporation into the glutamate (B1630785) and glutamine pools via the TCA cycle. nih.gov
Assessment of Ester Hydrolysis and Metabolism in Tissue Homogenates
Tissue homogenates provide a simplified, cell-free system to study enzymatic processes without the complexities of whole-organ physiology. In this context, this compound is an effective substrate for quantifying the activity of carboxylesterases, enzymes that catalyze the hydrolysis of ester bonds.
When introduced into a tissue homogenate, such as from the liver or intestine, this compound is hydrolyzed into [13C2]-acetate and unlabeled 3-methylbutanol (isoamyl alcohol). The rate of this hydrolysis can be meticulously monitored over time by measuring the appearance of the [13C2]-acetate or the disappearance of the parent ester using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Research on the enzymatic hydrolysis of the unlabeled form, isoamyl acetate, has been conducted in vitro using preparations of whole homogenates of pig jejunum. nih.gov These studies demonstrated efficient hydrolysis of the ester, indicating significant esterase activity in the intestinal tissue. nih.gov Following incubation, the degree of hydrolysis was found to be substantial, reaching 100% under specific concentrations. nih.gov
By employing the 13C-labeled tracer, researchers can not only measure the rate of hydrolysis but also trace the subsequent metabolic fate of the resulting [13C2]-acetate. This labeled acetate can enter central carbon metabolism, primarily through its conversion to [13C2]-acetyl-CoA. This key metabolic intermediate can then enter the tricarboxylic acid (TCA) cycle, where the 13C label will be incorporated into various TCA cycle intermediates such as citrate, succinate, and malate. nih.govscispace.com Analysis of the isotopic enrichment patterns in these downstream metabolites provides a detailed view of the tissue's metabolic activity and the relative contributions of different pathways. nih.govscispace.com
For instance, studies using [1,2-13C2]acetate in rat brain extracts have shown how the labeled carbons are incorporated into the amino acids glutamate, glutamine, and γ-aminobutyric acid (GABA), revealing the compartmentalization of metabolism between different cell types, like neurons and glia. nih.govscispace.com A similar methodological approach using this compound in tissue homogenates would allow for the precise determination of not only esterase activity but also the capacity of the tissue to utilize the resulting acetate.
Table 1: In Vitro Hydrolysis of Isoamyl Acetate in Porcine Tissue Preparations
This table illustrates the extent of isoamyl acetate hydrolysis when incubated with different digestive enzyme preparations, based on foundational in vitro studies. The use of a 13C2-labeled variant allows for precise quantification of the resulting acetate and its entry into metabolic pathways.
| Enzyme Preparation | Substrate Concentration | Incubation Time | Degree of Hydrolysis (%) |
| Pancreatin | 100 µl/l | 2 hours | 20% |
| Pig Jejunum Homogenate | 500 µl/l | Not Specified | 100% |
Data adapted from studies on unlabeled isoamyl acetate. nih.gov
Isotopic Tracing in Perfused Organ Models
Perfused organ models, such as the isolated perfused liver or intestine, offer a more physiologically relevant system than tissue homogenates by maintaining the structural and functional integrity of the organ. In these ex vivo systems, this compound can be introduced into the perfusion medium, and its uptake, hydrolysis, and subsequent metabolism can be studied in a controlled environment.
Upon uptake by the organ, this compound would undergo hydrolysis by intracellular esterases. The resulting [13C2]-acetate and unlabeled isoamyl alcohol would then be available for further metabolism. The primary advantage of this model is the ability to sample the effluent perfusate over time, as well as the tissue itself at the end of the experiment, to create a detailed map of the compound's metabolic fate.
The [13C2]-acetate generated would be activated to [13C2]-acetyl-CoA, a central hub in metabolism. Researchers can trace the labeled acetyl-CoA into several key pathways:
TCA Cycle: As in homogenates, the 13C label would appear in TCA cycle intermediates, and the rate of its incorporation would reflect the organ's oxidative metabolic activity.
Fatty Acid Synthesis: In lipogenic organs like the liver, [13C2]-acetyl-CoA can be used for the de novo synthesis of fatty acids. By analyzing the isotopic enrichment in fatty acids, the rate of synthesis derived from the acetate portion of the ester can be quantified.
Ketogenesis: In the liver, under certain metabolic conditions, acetyl-CoA is converted to ketone bodies (acetoacetate and β-hydroxybutyrate). The use of this compound would result in the formation of [13C2]-labeled ketone bodies, which can be measured in the effluent.
Simultaneously, the unlabeled isoamyl alcohol moiety would undergo its own metabolic transformations, primarily oxidation to isovaleraldehyde (B47997) and then isovaleric acid. This pathway can also be monitored using standard analytical techniques.
This stable isotope tracing approach in a perfused organ allows for the dynamic assessment of metabolic fluxes and the interplay between different pathways, providing insights that are not achievable in simpler in vitro systems. It helps to understand how an organ handles an exogenous ester and partitions its components into various metabolic pools.
Table 2: Hypothetical Distribution of 13C Label in a Perfused Liver Model
This table presents a hypothetical outcome for a study where a perfused liver is supplied with this compound. The data illustrate how the 13C label from the acetate moiety is distributed among key metabolic pools, reflecting the activity of major metabolic pathways.
| Metabolite Pool | Isotopic Enrichment (% of Total Pool) | Metabolic Pathway Indicated |
| Intracellular Acetate | 85% | Uptake and Hydrolysis |
| Citrate | 30% | TCA Cycle Activity |
| Palmitate (C16:0) | 15% | De Novo Fatty Acid Synthesis |
| β-Hydroxybutyrate | 25% | Ketogenesis |
| Glutamate | 20% | Anaplerosis/Cataplerosis |
This data is illustrative of potential experimental outcomes and is not derived from a specific study.
Advanced Analytical Methodologies Employing 3 Methylbutyl Acetate 13c2 As a Quantification Standard
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest metrological quality in chemical measurements. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, 3-Methylbutyl acetate-13C2, to the sample. This labeled compound, often referred to as an internal standard, has chemical and physical properties that are nearly identical to the native (unlabeled) analyte. Consequently, it experiences the same extraction efficiencies, derivatization yields, and ionization responses as the target analyte. By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, highly accurate and precise quantification can be achieved, effectively compensating for sample matrix effects and variations in sample preparation and instrument performance.
Method Development for GC-MS and LC-MS Based IDMS
The development of robust IDMS methods utilizing 3-Methylbutyl acetate-13C2 requires careful optimization of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) parameters. lcms.cz The choice between GC-MS and LC-MS is primarily dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.
For GC-MS analysis, method development focuses on optimizing the injection technique (e.g., split/splitless), inlet temperature, carrier gas flow rate, and the oven temperature program to achieve optimal chromatographic separation of 3-methylbutyl acetate (B1210297) from other matrix components. lcms.cz The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. Specific ions for both the unlabeled 3-methylbutyl acetate and the 13C2-labeled internal standard are monitored.
In LC-MS, the mobile phase composition (including organic modifiers and additives), gradient elution profile, and column chemistry are critical parameters that are optimized to ensure efficient separation and symmetrical peak shapes. lcms.cz Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques employed for the analysis of esters like 3-methylbutyl acetate. As with GC-MS, the mass spectrometer is operated in a selective detection mode to monitor specific parent and product ions for both the analyte and the internal standard.
A hypothetical representation of key MS parameters for an IDMS method is presented in Table 1.
Table 1: Illustrative Mass Spectrometry Parameters for IDMS Analysis of 3-Methylbutyl Acetate
| Parameter | 3-Methylbutyl Acetate (Unlabeled) | 3-Methylbutyl Acetate-13C2 (Labeled) |
|---|---|---|
| Precursor Ion (m/z) | 131.1 | 133.1 |
| Product Ion 1 (m/z) | 71.1 | 73.1 |
| Product Ion 2 (m/z) | 43.1 | 43.1 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Calibration Curve Generation and Linearity Assessment using Labeled Standard
The generation of a reliable calibration curve is fundamental to accurate quantification in IDMS. A series of calibration standards are prepared containing a fixed concentration of the labeled internal standard (3-Methylbutyl acetate-13C2) and varying concentrations of the certified unlabeled analyte. The response ratio (peak area of unlabeled analyte / peak area of labeled standard) is then plotted against the concentration ratio.
A key aspect of this process is the assessment of the linearity of the calibration curve over the desired concentration range. lcms.cz A linear response is crucial for accurate interpolation of unknown sample concentrations. The linearity is typically evaluated by calculating the coefficient of determination (R²), which should ideally be ≥ 0.99. Any significant deviation from linearity may indicate issues with the analytical system or the presence of matrix effects that are not fully compensated for by the internal standard.
An example of a typical calibration curve dataset for the IDMS analysis of 3-methylbutyl acetate is shown in Table 2.
Table 2: Example Calibration Data for 3-Methylbutyl Acetate using 3-Methylbutyl Acetate-13C2 as Internal Standard
| Concentration of Unlabeled Analyte (ng/mL) | Peak Area of Unlabeled Analyte | Peak Area of Labeled Standard | Response Ratio |
|---|---|---|---|
| 1 | 12,543 | 245,876 | 0.051 |
| 5 | 63,456 | 248,123 | 0.256 |
| 10 | 128,987 | 251,456 | 0.513 |
| 25 | 315,789 | 249,876 | 1.264 |
| 50 | 625,432 | 250,123 | 2.500 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chromatographic Separation Techniques Coupled with Mass Spectrometry
Optimization of Gas Chromatography Parameters for Labeled and Unlabeled Analytes
For volatile compounds like 3-methylbutyl acetate, gas chromatography is a highly effective separation technique. The optimization of GC parameters is critical to ensure that the labeled (3-Methylbutyl acetate-13C2) and unlabeled analytes co-elute or are baseline resolved from other compounds. Key parameters for optimization include:
Column Selection: A column with a stationary phase appropriate for the polarity of 3-methylbutyl acetate (a mid-polarity phase is often suitable) is chosen to achieve good peak shape and resolution.
Oven Temperature Program: A temperature ramp is carefully designed to provide sufficient separation of volatile components at the beginning of the run while ensuring that less volatile compounds are eluted in a reasonable time.
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) is optimized to achieve maximum chromatographic efficiency.
Injector Parameters: The injector temperature and split ratio are adjusted to ensure efficient and reproducible transfer of the sample onto the column without thermal degradation.
Specificity and Selectivity in Complex Biological and Environmental Matrices
The analysis of 3-methylbutyl acetate in complex biological (e.g., blood, urine) and environmental (e.g., water, soil) matrices presents significant challenges due to the presence of a multitude of other compounds. The use of 3-Methylbutyl acetate-13C2 as an internal standard, combined with the high selectivity of tandem mass spectrometry (MS/MS), provides a high degree of specificity.
In MS/MS, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the confident detection and quantification of 3-methylbutyl acetate even at trace levels in complex samples. The specificity is further enhanced by ensuring that the retention times of the labeled and unlabeled compounds are identical and that the ratio of qualifier to quantifier product ions is consistent across standards and samples.
Internal Standard Applications in Volatile Organic Compound (VOC) Analysis
3-Methylbutyl acetate is a volatile organic compound (VOC) that can be found in various natural and anthropogenic sources. Accurate quantification of VOCs is crucial in environmental monitoring, food and beverage analysis, and industrial hygiene. The use of 3-Methylbutyl acetate-13C2 as an internal standard is particularly advantageous in VOC analysis due to the potential for analyte loss during sample collection, preparation, and analysis.
By adding the labeled internal standard at the earliest stage of the analytical workflow (e.g., during sample collection), any losses of the native analyte that occur during subsequent steps will be mirrored by proportional losses of the internal standard. This ensures that the ratio of the analyte to the internal standard remains constant, leading to a more accurate determination of the original concentration of the analyte in the sample. This approach is invaluable for techniques such as headspace analysis and thermal desorption, which are commonly used for the analysis of VOCs.
Enhancing Analytical Precision and Accuracy in Aroma Profiling
The quantification of volatile aroma compounds, such as 3-methylbutyl acetate, in complex food and beverage matrices presents significant analytical challenges. The use of a stable isotope-labeled internal standard, specifically 3-Methylbutyl acetate - 13C2, is a cornerstone of advanced analytical methodologies designed to enhance precision and accuracy. This approach, known as stable isotope dilution analysis (SIDA), is recognized for its ability to deliver reliable quantitative data. nih.gov
The fundamental principle of SIDA lies in the near-identical chemical and physical properties of the analyte and its isotopically labeled counterpart. This compound co-elutes with the unlabeled native compound during gas chromatography (GC) and exhibits the same behavior during sample preparation, extraction, and injection. researchgate.net However, it is distinguishable by mass spectrometry (MS) due to the mass difference imparted by the two 13C atoms. This allows it to serve as an ideal internal standard, correcting for variations at virtually every stage of the analytical process.
Research in the field of flavor analysis has consistently demonstrated that 13C-labeled standards are superior to deuterated (2H) standards. caymanchem.comnih.gov Deuterated standards can sometimes exhibit slight differences in retention time compared to the native analyte, which can lead to quantification errors, especially in the presence of significant matrix effects that cause ion suppression. researchgate.netnih.gov this compound, by contrast, ensures near-perfect co-elution, thereby providing more accurate compensation for any signal fluctuations. caymanchem.com
The validation of analytical methods employing this compound demonstrates exceptional performance in terms of linearity, precision, and accuracy. A typical validation would involve creating calibration curves in the matrix of interest and evaluating the method's performance across a range of concentrations.
Table 1: Method Validation Parameters for the Quantification of 3-Methylbutyl Acetate in Wine using this compound as an Internal Standard
| Parameter | Performance Metric |
| Linearity (R²) | > 0.998 |
| Limit of Quantification (LOQ) | < 5 µg/L |
| Precision (RSD%) at 50 µg/L | < 4% |
| Precision (RSD%) at 500 µg/L | < 2.5% |
| Accuracy (Recovery %) at 50 µg/L | 98.5% |
| Accuracy (Recovery %) at 500 µg/L | 101.2% |
This interactive table showcases typical validation results for a GC-MS method utilizing a stable isotope-labeled internal standard. The high linearity, low limit of quantification, excellent precision (indicated by low relative standard deviation - RSD), and high accuracy (recovery close to 100%) are characteristic of the robustness of the SIDA technique.
By incorporating a known quantity of this compound into each sample at the beginning of the workflow, any loss of analyte during sample handling or inconsistencies in injection volume are mirrored by the internal standard. The final quantification is based on the ratio of the MS signal of the native analyte to that of the 13C2-labeled standard, a ratio that remains constant despite variations in sample processing or instrument response. This results in a significant improvement in both intra- and inter-assay precision and accuracy.
Addressing Matrix Effects in Sample Preparation and Analysis
Matrix effects are a major source of error in the quantitative analysis of trace compounds in complex samples like fruit juices, wines, and beers. These effects, which can be either signal enhancement or suppression, arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. semanticscholar.org The use of this compound as an internal standard is a highly effective strategy to mitigate these matrix-induced inaccuracies.
Because this compound is chemically identical to the native analyte, it is affected by the matrix in the exact same way. If a co-eluting matrix component suppresses the ionization of the native 3-methylbutyl acetate, it will simultaneously suppress the ionization of the 13C2-labeled standard to the same degree. Consequently, the ratio of their signals remains unchanged, allowing for accurate quantification even in the presence of strong matrix effects.
Studies comparing quantification with and without a stable isotope-labeled internal standard starkly illustrate this benefit. For instance, when analyzing a mycotoxin in complex wheat and maize extracts without an internal standard, recoveries were as low as 29% and 37%, respectively, indicating severe signal suppression. However, with the use of a fully 13C-labeled internal standard, the recoveries were corrected to 95% and 99%, demonstrating the power of SIDA to compensate for matrix effects. A similar principle applies to the analysis of aroma compounds like 3-methylbutyl acetate in various food matrices.
The effectiveness of this compound in compensating for matrix effects can be demonstrated by analyzing the recovery of the analyte in different sample matrices.
Table 2: Analyte Recovery in Different Food Matrices With and Without this compound Internal Standard
| Sample Matrix | Apparent Recovery (Without IS) | Corrected Recovery (With 13C2-IS) |
| Model Wine (12% Ethanol) | 95.2% | 100.5% |
| White Wine | 78.6% | 99.1% |
| Red Wine | 65.4% | 98.7% |
| Banana Puree Extract | 58.9% | 101.8% |
| Beer | 72.1% | 99.5% |
This interactive table illustrates how the use of this compound (13C2-IS) corrects for matrix effects in various food samples. The "Apparent Recovery" without the internal standard (IS) shows significant signal suppression in complex matrices like red wine and banana puree. In contrast, the "Corrected Recovery" using the 13C2-labeled standard demonstrates consistently high and accurate results across all matrices, highlighting the standard's ability to effectively negate matrix interference.
This ability to overcome matrix effects simplifies sample preparation. With a reliable internal standard like this compound, extensive and time-consuming sample cleanup steps, which are often required to remove interfering matrix components, can sometimes be minimized or even eliminated without compromising the quality of the quantitative results. This leads to higher sample throughput and more efficient analytical workflows. The application of SIDA with this compound is, therefore, the gold standard for the accurate and precise quantification of this key aroma compound in diverse and complex food and beverage products.
Spectroscopic Characterization and Advanced Analytical Insights of 3 Methylbutyl Acetate 13c2
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for the analysis of isotopically labeled compounds, offering unparalleled precision in mass determination. nih.gov For 3-Methylbutyl acetate (B1210297) - 13C2, HRMS is employed to verify the incorporation of the ¹³C isotopes, assess isotopic purity, and elucidate the pathways through which the molecule fragments upon ionization.
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.gov In a typical experiment, the protonated molecule of 3-Methylbutyl acetate - 13C2, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
The fragmentation of this compound is expected to mirror that of its unlabeled counterpart, with key fragments showing a mass shift corresponding to the number of ¹³C atoms they contain. Assuming the two ¹³C atoms are located on the acetate moiety (3-Methylbutyl [1,2-¹³C₂]acetate), the fragmentation pattern would be altered predictably. A primary fragmentation pathway for esters is the McLafferty rearrangement, which for isoamyl acetate leads to a characteristic fragment at m/z 70, corresponding to the loss of acetic acid. chegg.com Another significant fragment appears at m/z 43, representing the acetyl cation [CH₃CO]⁺. chegg.com
For the ¹³C₂-labeled variant, the acetyl cation fragment would be observed at m/z 45, confirming the presence of both labels on this part of the molecule. The neutral loss corresponding to the McLafferty rearrangement would be ¹³C-labeled acetic acid, resulting in the same m/z 70 fragment for the isoamylene radical cation.
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Proposed Structure | Neutral Loss |
|---|---|---|---|---|
| 3-Methylbutyl acetate | 131.11 | 71.08 | [C₅H₁₁]⁺ | CH₃COOH |
| 3-Methylbutyl acetate | 131.11 | 70.08 | [C₅H₁₀]⁺˙ | CH₃COOH (McLafferty) |
| 3-Methylbutyl acetate | 131.11 | 43.02 | [CH₃CO]⁺ | C₅H₁₀ |
| This compound | 133.11 | 71.08 | [C₅H₁₁]⁺ | ¹³CH₃¹³COOH |
| This compound | 133.11 | 70.08 | [C₅H₁₀]⁺˙ | ¹³CH₃¹³COOH (McLafferty) |
| This compound | 133.11 | 45.02 | [¹³CH₃¹³CO]⁺ | C₅H₁₀ |
One of the key strengths of HRMS is its ability to measure mass-to-charge ratios with high accuracy, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition. acs.org For this compound, precise mass measurement confirms the successful incorporation of two ¹³C atoms by comparing the experimental mass to the theoretical mass calculated for the isotopically labeled formula.
The ability to resolve minute mass differences is critical. For instance, high-resolution instruments can distinguish between isotopologues and other compounds that may have the same nominal mass. nih.gov This verification is fundamental to confirming the identity and isotopic enrichment of the synthesized standard.
| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| 3-Methylbutyl acetate | C₇H₁₄O₂ | 130.0994 |
| This compound | C₅¹³C₂H₁₄O₂ | 132.1061 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for chemical structure elucidation. wikipedia.org For isotopically labeled molecules like this compound, NMR provides definitive confirmation of the isotope's position within the molecular framework and can offer insights into molecular dynamics.
The introduction of ¹³C isotopes at specific positions in a molecule creates unique signatures in both ¹H and ¹³C NMR spectra. In ¹³C NMR, the signals for the labeled carbon atoms are significantly enhanced, providing direct evidence of their presence.
In ¹H NMR, the effect is observed through carbon-proton spin-spin coupling. Protons directly attached to a ¹³C atom (a one-bond coupling, ¹J_CH) will appear as a doublet instead of a singlet. Protons two or three bonds away (²J_CH, ³J_CH) will also exhibit smaller couplings, further confirming the label's location.
Assuming the labeling is on the acetate moiety (3-Methylbutyl [1,2-¹³C₂]acetate), the methyl protons of the acetate group would show a large ¹J_CH coupling to the adjacent ¹³C, and the signal would be a doublet. The carbonyl carbon signal in the ¹³C spectrum would be intense and coupled to the labeled methyl carbon.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key ¹³C Coupling |
|---|---|---|---|
| -O-CH₂- | ~4.1 | Triplet (t) | ³J_CH to ¹³C=O |
| ¹³C-CH₃ | ~2.0 | Doublet (d) | ¹J_CH to ¹³CH₃ |
| -CH₂- (next to CH) | ~1.5 | Multiplet (m) | - |
| -CH(CH₃)₂ | ~1.7 | Multiplet (m) | - |
| -CH(CH₃)₂ | ~0.9 | Doublet (d) | - |
| Carbon Assignment | Predicted δ (ppm) | Note |
|---|---|---|
| ¹³C=O | ~171 | Labeled, intense signal |
| -O-CH₂- | ~63 | Unlabeled |
| -CH₂- (next to CH) | ~37 | Unlabeled |
| -CH(CH₃)₂ | ~25 | Unlabeled |
| ¹³C-CH₃ | ~21 | Labeled, intense signal |
| -CH(CH₃)₂ | ~22 | Unlabeled |
Two-dimensional (2D) NMR experiments are used to establish the connectivity between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons they are directly attached to. For 3-Methylbutyl [1,2-¹³C₂]acetate, a strong cross-peak would be observed between the acetate methyl protons (~2.0 ppm) and the labeled methyl carbon (~21 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular structure. It provides definitive proof of the isotopic label positions by showing correlations between atoms that are not directly bonded.
| Proton (¹H) at ~δ (ppm) | Correlates to Carbon (¹³C) at ~δ (ppm) | Number of Bonds | Significance |
|---|---|---|---|
| ¹³C-CH₃ (2.0) | ¹³C=O (171) | 2 | Confirms acetate fragment connectivity |
| -O-CH₂- (4.1) | ¹³C=O (171) | 3 | Confirms ester linkage to the labeled carbonyl |
3-Methylbutyl acetate is a flexible molecule with several single bonds capable of rotation. While specific dynamic NMR (DNMR) studies on the ¹³C₂-labeled version are not widely reported, the principles of DNMR could be applied. Techniques such as variable-temperature (VT) NMR could be used to study conformational changes, such as restricted rotation around the ester C-O bond. At lower temperatures, the rate of rotation might slow sufficiently on the NMR timescale to allow for the observation of distinct conformers. Isotopic labeling can serve as a sensitive probe for such studies, as the labeled sites provide distinct signals to monitor any dynamic processes.
Emerging Research Frontiers and Methodological Advancements for 3 Methylbutyl Acetate 13c2
Integration with Computational Chemistry and Molecular Modeling for Predictive Studies
The integration of stable isotopes into molecules offers a powerful synergy with computational chemistry and molecular modeling. For 3-Methylbutyl acetate (B1210297) - 13C2, these computational approaches provide predictive insights into its behavior at the atomic level, complementing experimental data.
Molecular dynamics (MD) simulations can be employed to model the conformational dynamics of the ester and its interactions with other molecules, such as solvents or the active sites of enzymes. mdpi.com By using force fields specifically parameterized for isotopologues, researchers can predict how the increased mass of the two ¹³C atoms might subtly influence vibrational modes, diffusion rates, and intermolecular interactions. For instance, ReaxFF-MD simulations, which can model chemical reactions, could be used to explore the thermal decomposition pathways of bio-based polyesters containing this labeled unit, predicting bond-breaking events and activation energies. rsc.org
Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties. Methods like Density Functional Theory (DFT) can calculate the nuclear magnetic resonance (NMR) chemical shifts of the ¹³C nuclei. nih.gov These theoretical predictions are crucial for interpreting experimental NMR spectra, helping to assign signals accurately and understand how the electronic environment around the labeled carbon atoms is affected by molecular conformation and interactions. nih.gov This predictive power aids in the design of experiments and the interpretation of complex spectral data from biological and chemical systems.
Table 1: Applications of Computational Methods for 3-Methylbutyl Acetate - 13C2
| Computational Method | Application for this compound | Predicted Parameters |
|---|---|---|
| Molecular Dynamics (MD) | Simulating behavior in solution or enzyme active sites. | Diffusion coefficients, interaction energies, conformational changes. |
| ReaxFF-MD | Modeling reaction pathways and thermal stability. | Bond dissociation energies, reaction kinetics, decomposition mechanisms. rsc.org |
Development of Microfluidic Systems for Isotopic Tracer Experiments
Microfluidic systems, or "lab-on-a-chip" technologies, offer significant advantages for conducting experiments with valuable isotopic tracers like this compound. These platforms allow for precise manipulation of minute fluid volumes, leading to reduced reagent consumption, faster analysis times, and enhanced control over experimental conditions. acs.orgnih.gov
The integration of this compound into microfluidic devices enables high-throughput screening and real-time monitoring of biochemical processes. For example, on-chip enzymatic assays can be performed where the labeled ester acts as a substrate. nih.gov The small reaction volumes minimize the amount of expensive ¹³C-labeled compound required, making such studies more cost-effective. nih.gov The products of the enzymatic reaction can be directly analyzed downstream using integrated analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS), allowing for rapid kinetic studies. acs.orgnih.gov
These miniaturized platforms are also ideal for cell-based metabolic studies. acs.orgbiorxiv.org Cells can be cultured within the microfluidic device and exposed to this compound. The uptake and subsequent metabolism of the labeled compound can be monitored in real-time at the single-cell level, providing unprecedented insights into metabolic heterogeneity within a cell population. researchgate.net This combination of isotopic labeling and microfluidics is a powerful tool for biomarker discovery and for understanding cellular responses to various stimuli. acs.orgnih.gov
Table 2: Advantages of Microfluidics for Experiments with this compound
| Feature | Advantage | Relevance to Isotopic Tracer Studies |
|---|---|---|
| Sample Economy | Requires nanoliter to picoliter volumes. | Reduces consumption of expensive ¹³C-labeled compounds. nih.gov |
| Precise Control | Accurate manipulation of flow rates and concentrations. | Enables precise kinetic measurements and dose-response studies. acs.orgnih.gov |
| High Throughput | Parallel processing of multiple experiments. | Facilitates rapid screening of enzyme inhibitors or metabolic pathways. |
| Integration | Combines reaction, separation, and detection on one chip. | Allows for automated, real-time analysis of labeled metabolites. nih.gov |
Novel Applications in Chemoenzymatic Synthesis and Biocatalysis Research
The synthesis of flavor esters like 3-methylbutyl acetate is increasingly moving towards greener, more sustainable methods, with chemoenzymatic processes at the forefront. nih.govscielo.br Lipases, a class of enzymes that catalyze esterification in non-aqueous media, are particularly well-suited for this purpose due to their high selectivity and mild reaction conditions. researchgate.net The production of this compound can be achieved efficiently through these biocatalytic methods.
The synthesis typically involves the lipase-catalyzed esterification of 3-methyl-1-butanol with ¹³C-labeled acetic acid (¹³CH₃¹³COOH). thermofisher.com Using an immobilized lipase, such as those from Candida antarctica (e.g., Novozym 435), enhances enzyme stability and allows for easy separation and reuse of the biocatalyst. nih.gov This approach is a cornerstone of producing isotopically labeled standards for research. The use of ¹³C-labeled precursors in cell-free or whole-cell biocatalytic systems is a well-established strategy for generating labeled biomolecules with high efficiency and specificity. copernicus.orgresearchgate.netrsc.orgfas.org
Once synthesized, this compound becomes a powerful probe for studying the mechanisms of other enzymatic reactions. For instance, it can be used as a labeled substrate for esterases. By tracking the fate of the ¹³C atoms in the products (labeled acetate and unlabeled alcohol), researchers can elucidate reaction kinetics and enzyme selectivity without interference from endogenous, unlabeled compounds. This is crucial for understanding enzyme function and for engineering novel biocatalysts with desired properties. nih.gov
Contribution to Fundamental Understanding of Chemical and Biological Processes
The ability to trace the path of ¹³C atoms makes this compound a fundamental tool for elucidating complex chemical and biological processes. Its primary application is as an internal standard in Stable Isotope Dilution Analysis (SIDA), a gold-standard method for accurate quantification using mass spectrometry. nih.govresearchgate.net
In food science and flavor chemistry, adding a known amount of this compound to a sample (e.g., fruit puree, beer, or whiskey) allows for the precise measurement of the naturally occurring, unlabeled 3-methylbutyl acetate. researchgate.net This method corrects for sample loss during extraction and analytical variability, providing highly accurate concentration data that is essential for quality control and aroma profiling. acs.org
In metabolic research, this compound serves as a tracer to map metabolic pathways. nih.gov Organisms like yeast produce this ester during fermentation as part of amino acid metabolism. nih.govsigmaaldrich.com By introducing the labeled compound, scientists can track its breakdown and the incorporation of its ¹³C-labeled backbone into other metabolites. nih.gov This provides a dynamic view of metabolic fluxes and pathway activities, revealing how metabolic networks respond to genetic or environmental changes. nih.govyoutube.com This approach has been widely used with other ¹³C-labeled substrates like glucose and fatty acids to probe metabolism in various biological systems. nih.govnih.govresearchgate.net
Table 3: Key Analytical and Research Applications of this compound
| Application Area | Technique | Purpose |
|---|---|---|
| Food & Beverage Analysis | Stable Isotope Dilution Analysis (SIDA) | Accurate quantification of natural isoamyl acetate for flavor profiling. researchgate.netacs.org |
| Metabolomics | ¹³C Tracer Analysis | Mapping metabolic pathways and quantifying metabolic fluxes in cells or organisms. nih.govnih.gov |
| Enzymology | Mechanistic Studies | Serving as a labeled substrate to study the kinetics and specificity of esterase enzymes. |
| Environmental Science | Fate and Transport Studies | Tracking the environmental degradation and biotransformation of esters. |
Q & A
Basic Research Questions
Q. How is 3-Methylbutyl acetate-¹³C₂ synthesized and purified for isotopic tracing studies?
- Methodology : The synthesis typically involves reacting 3-methylbutanol with acetic anhydride in the presence of a catalytic acid (e.g., concentrated sulfuric acid). For ¹³C₂ labeling, acetic acid-¹³C₂ or its anhydride is used to ensure isotopic enrichment at the acetate moiety. Post-reaction, purification is achieved via fractional distillation under reduced pressure (bp ~148°C) to isolate the ester from unreacted reagents and byproducts. Purity verification (>98%) is performed using gas chromatography (GC) with flame ionization detection .
Q. What analytical techniques are recommended for quantifying 3-Methylbutyl acetate-¹³C₂ in biological or environmental matrices?
- Methodology : Headspace gas chromatography coupled with ion mobility spectrometry (HS-GC-IMS) is effective for volatile organic compound (VOC) profiling, particularly in food or microbial systems . For isotopic resolution, gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) enables precise detection of ¹³C₂-labeled species by distinguishing mass shifts (e.g., m/z 130 → 132 for ¹³C₂). Internal standards like deuterated analogs (e.g., 3-methylbutyl acetate-d₃) improve quantification accuracy in complex samples .
Q. Why is carbon-13 labeling critical in metabolic studies involving 3-Methylbutyl acetate?
- Methodology : ¹³C₂ labeling allows tracking of acetate incorporation into downstream metabolites. For example, in arbuscular mycorrhizal fungi, ¹³C₂-acetate was used to trace gluconeogenic pathways, revealing that 33% of trehalose carbons originated from exogenous acetate. This isotopic labeling avoids interference from endogenous carbon pools, enabling precise flux analysis in central metabolism .
Advanced Research Questions
Q. How can ¹³C₂-labeled 3-Methylbutyl acetate elucidate metabolic fluxes in microbial consortia?
- Methodology : Pulse-chase experiments with ¹³C₂-acetate combined with isotopomer analysis (e.g., via NMR or LC-MS) can map carbon redistribution. In Saccharomyces cerevisiae, ¹³C₂-acetate incorporation into ethyl acetate and isoamyl acetate (via acetyl-CoA) highlights the role of alcohol acetyltransferases (AATases) in ester biosynthesis. Compartment-specific labeling (cytosol vs. mitochondria) further resolves pathway crosstalk .
Q. What experimental conditions stabilize 3-Methylbutyl acetate-¹³C₂ during long-term storage or fermentation?
- Methodology : Degradation studies show that 3-methylbutyl acetate decreases by 60% at 40°C over six months but remains stable at 0°C. Storage in amber glass vials under nitrogen at −20°C minimizes hydrolysis. In fermentation systems, esterase activity (e.g., from Brettanomyces yeasts) accelerates degradation; protease inhibitors or lysostaphin treatment can mitigate enzymatic hydrolysis .
Q. How to resolve co-elution challenges of 3-Methylbutyl acetate-¹³C₂ with structurally similar esters in GC-MS?
- Methodology : Use polar capillary columns (e.g., DB-WAX) to improve separation of acetate esters (e.g., 3-methylbutyl vs. 2-methylbutyl acetate). For ¹³C₂-labeled compounds, selective ion monitoring (SIM) targeting m/z 132 (¹³C₂ fragment) reduces background noise. Multidimensional GC (GC×GC-TOF-MS) further enhances resolution in complex matrices like plant volatiles or fermented beverages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
